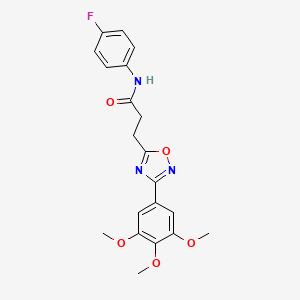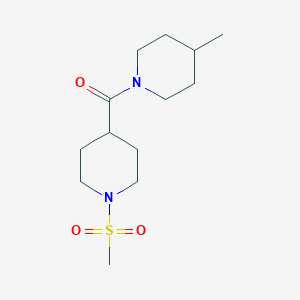
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide, also known as PBDT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular weight of 356.46 g/mol. PBDT has been extensively studied in recent years due to its unique properties and potential applications in the fields of medicine, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-kB) pathway.
Biochemical and Physiological Effects:
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains. In addition, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its versatility. It can be used in a variety of assays and experimental systems, including cell culture, animal models, and in vitro assays. Another advantage of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is its relatively low toxicity compared to other compounds with similar properties. However, one limitation of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Orientations Futures
There are a number of potential future directions for research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. Another area of interest is the investigation of the potential applications of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide and its potential applications in the fields of medicine, biochemistry, and pharmacology.
Méthodes De Synthèse
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with p-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with butanoyl chloride to yield 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. Other methods for synthesizing 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide include the use of microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
Applications De Recherche Scientifique
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In addition, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-10-12-16(13-11-14)20-17(23)8-5-9-18-21-19(22-24-18)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVDAGUVQHTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)


![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)





